ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-chloro-4-[2-(4-chloroanilino)-2-oxoethoxy]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O4/c1-2-27-20(26)17-10-18(15-9-13(22)5-8-16(15)24-17)28-11-19(25)23-14-6-3-12(21)4-7-14/h3-10H,2,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAXMRPVZPZKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate (CAS Number: 950265-22-2) is a synthetic compound that belongs to the quinoline derivatives class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 419.3 g/mol. Its structural components include:
- A chloro substituent at the 6-position of the quinoline ring.
- A carbamoyl group linked to a chlorophenyl moiety.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential , particularly against colorectal cancer cell lines such as Caco-2 and HCT-116. The following table summarizes relevant findings regarding its antiproliferative activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Caco-2 | TBD |
| Ethyl 6-chloro-4-hydroxyquinoline derivatives | HCT-116 | TBD |
Note: Specific IC50 values for this compound were not found in the literature, but related compounds exhibited significant activity.
The mechanism underlying the anticancer activity of quinoline derivatives often involves:
- PI3K/AKT Pathway Inhibition : Molecular docking studies suggest that these compounds can inhibit PI3Kα, a key player in cell proliferation and survival pathways. This interaction is critical for understanding their potential as therapeutic agents against cancer .
- Induction of Apoptosis : Quinoline derivatives are known to induce apoptosis in cancer cells, which may involve the activation of caspases and disruption of mitochondrial membrane potential.
Case Studies
- In Vitro Studies : A series of quinoline derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The studies indicated that modifications to the quinoline structure significantly influenced biological activity, highlighting the importance of structure-activity relationships (SAR) .
- Molecular Docking Studies : Research employing induced-fit docking methods demonstrated that certain quinoline derivatives effectively occupy the active sites of target proteins, leading to inhibition of crucial signaling pathways involved in cancer progression .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that quinoline derivatives, including ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate, exhibit significant antimicrobial properties. Studies have shown that modifications in the quinoline structure can enhance activity against various bacterial strains. The presence of the chloro and carbamoyl groups is believed to contribute to this bioactivity by influencing the compound's interaction with microbial enzymes and membranes.
Anticancer Properties
Several studies have investigated the anticancer potential of quinoline derivatives. This compound has been tested against different cancer cell lines, demonstrating cytotoxic effects. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .
Pharmacology
Enzyme Inhibition
Quinoline compounds are known to act as enzyme inhibitors. This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which can be crucial for drug development targeting diseases like diabetes and obesity.
Neuroprotective Effects
Emerging research suggests that certain quinoline derivatives may possess neuroprotective properties. This compound has shown promise in preclinical models for neurodegenerative diseases, potentially protecting neuronal cells from oxidative stress and apoptosis.
Materials Science
Polymer Chemistry
In materials science, this compound can serve as a functional monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength while imparting bioactive characteristics suitable for biomedical applications.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity and Physicochemical Properties
The compound is compared below with three structurally related quinoline derivatives (Table 1).
Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives
Notes:
- Chlorine substituents (6-Cl) enhance electrophilicity and membrane permeability, critical for targeting intracellular pathogens or enzymes .
Crystallographic and Computational Studies
- Crystal Packing : Weak intramolecular interactions (C–H⋯O/N) and π–π stacking stabilize the crystal structure of related compounds, as seen in and . These interactions influence solubility and bioavailability .
- Mercury CSD Analysis: Software like Mercury CSD 2.0 has been used to visualize packing patterns and intermolecular interactions in quinoline derivatives, aiding in rational drug design .
Preparation Methods
Cyclocondensation of Aniline Derivatives
The Doebner hydrogen-transfer reaction enables the formation of substituted quinolines from anilines bearing electron-withdrawing groups. For example, condensation of 4-chloroaniline with α,β-unsaturated carbonyl compounds under acidic conditions generates the bicyclic quinoline framework. A modified approach involves deuterated benzaldehyde to study mechanistic pathways, confirming that hydrogen transfer between dihydroquinoline intermediates and imines drives oxidation into the aromatic quinoline system.
Halogenation and Functionalization
Post-cyclization halogenation introduces the 6-chloro substituent. Chlorination using POCl₃ or SOCl₂ at 80–100°C achieves selective substitution at the 6-position, with yields exceeding 85% when monitored via thin-layer chromatography (TLC). Careful temperature control prevents over-halogenation, which could lead to polychlorinated byproducts.
Functional Group Introduction
Methoxy Bridge Installation
The 4-methoxy group is introduced via nucleophilic aromatic substitution (SNAr). Reaction of 4-chloro-7-methoxyquinoline-6-carboxamide with sodium methoxide in dimethyl sulfoxide (DMSO) at 120°C replaces the chloro substituent with a methoxy group. This step requires anhydrous conditions to avoid hydrolysis of the carboxamide moiety.
Carbamoylmethoxy Linker Synthesis
The [(4-chlorophenyl)carbamoyl]methoxy side chain is constructed in a two-step process:
-
Chloroacetylation : 4-Chlorophenyl isocyanate reacts with glycolic acid in tetrahydrofuran (THF) to form N-(4-chlorophenyl)glycolamide.
-
Etherification : The glycolamide undergoes Mitsunobu coupling with the hydroxyl group at the quinoline’s 4-position, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
Esterification of the Carboxylic Acid
The terminal ester group is installed via acid-catalyzed esterification. Treatment of the quinoline-2-carboxylic acid intermediate with excess ethanol in the presence of H₂SO₄ (2 mol%) at reflux (78°C) for 12 hours achieves near-quantitative conversion. Alternative methods include Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), which minimizes acid-sensitive functional group degradation.
Purification and Characterization
Crystallization Techniques
Recrystallization from dimethylformamide (DMF)-water mixtures (3:1 v/v) yields high-purity product (>99% by HPLC). Patents describe hybrid purification steps involving Hyflow filtration beds and activated carbon to remove colloidal impurities.
Chromatographic Methods
Flash column chromatography on silica gel (ethyl acetate/hexane, 1:3) resolves regioisomeric byproducts. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms purity, with retention times between 8.2–8.5 minutes under standardized conditions.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, quinoline-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 4.92 (s, 2H, OCH₂CO), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.34 (t, J = 7.1 Hz, 3H, CH₃).
-
IR (KBr): 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1590 cm⁻¹ (quinoline C=N).
Comparative Analysis of Synthetic Routes
Industrial-Scale Production Considerations
Q & A
Q. What are the common synthetic routes for ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate?
- Methodological Answer : The synthesis of quinoline derivatives typically employs classical protocols such as the Gould–Jacob or Friedländer reactions, which involve cyclization of aniline derivatives with ketones or aldehydes . For the target compound, a multi-step approach is likely:
Quinoline Core Formation : Start with a substituted aniline and β-keto ester (e.g., ethyl 4-chloroacetoacetate) under acid catalysis to form the quinoline scaffold .
Functionalization : Introduce the [(4-chlorophenyl)carbamoyl]methoxy group via nucleophilic substitution or coupling reactions. For example, react a chlorinated quinoline intermediate with 4-chlorophenyl carbamoylmethanol under basic conditions (K₂CO₃ in CH₃CN) .
Esterification : The ethyl ester group at position 2 can be retained or introduced via esterification of a carboxylic acid intermediate .
Key Considerations : Optimize reaction conditions (solvent, catalyst, temperature) to improve yield. Transition metal catalysts (e.g., Pd for cross-coupling) may enhance regioselectivity .
Q. How is the compound characterized structurally, and what techniques are essential for validation?
- Methodological Answer : Structural elucidation requires a combination of spectroscopic and crystallographic methods:
- X-ray Crystallography : Resolve the crystal lattice to confirm substituent positions and dihedral angles between aromatic rings (e.g., quinoline and phenyl groups) .
- NMR Spectroscopy : Use H/C NMR to verify substituent integration and coupling patterns. For example, the ethyl ester group typically shows a triplet (~1.3 ppm) and quartet (~4.3 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS, ensuring alignment with the theoretical mass .
Validation : Cross-validate data with computational models (e.g., DFT calculations) to address discrepancies in bond angles or torsion strains .
Advanced Research Questions
Q. How can researchers optimize reaction yields for introducing the [(4-chlorophenyl)carbamoyl]methoxy group?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Cs₂CO₃) and solvents (DMF vs. CH₃CN) to enhance nucleophilic substitution efficiency .
- Temperature Control : Reflux conditions (~80°C) may improve kinetics but risk side reactions (e.g., ester hydrolysis).
- Purification Techniques : Use silica gel chromatography or recrystallization (ethanol/water) to isolate the product .
Example : In similar quinoline derivatives, substituting phenol analogs under K₂CO₃/CH₃CN reflux achieved ~85% yield .
Q. What strategies resolve contradictions in crystallographic data for quinoline-based compounds?
- Methodological Answer : Discrepancies in dihedral angles or polymorphic forms can arise from:
- Experimental Conditions : Variations in crystallization solvents (e.g., ethanol vs. DMSO) may alter packing motifs .
- Data Collection : Ensure high-resolution diffraction data (e.g., Bruker Kappa APEXII diffractometer) and refine structures using software like SHELXL .
- Computational Validation : Compare experimental data with DFT-optimized structures to identify outliers .
Case Study : In 4-chlorophenyl quinoline-2-carboxylate, weak C–H···O interactions caused dimerization, affecting crystallographic symmetry .
Q. How can the biological activity of this compound be hypothesized based on structural analogs?
- Methodological Answer : Quinoline derivatives often exhibit antimicrobial, anticancer, or anti-inflammatory properties. To hypothesize activity:
- SAR Analysis : Compare substituent patterns with bioactive analogs. For example, chloro groups enhance lipophilicity and membrane penetration .
- In Silico Screening : Dock the compound into target proteins (e.g., topoisomerase II or kinase enzymes) using AutoDock Vina .
- In Vitro Testing : Prioritize assays based on structural similarity. For instance, fluorinated quinolines are screened for antitumor activity via MTT assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
